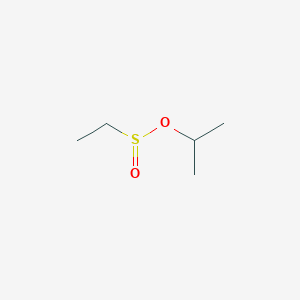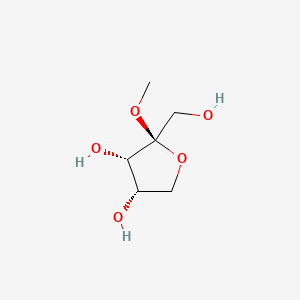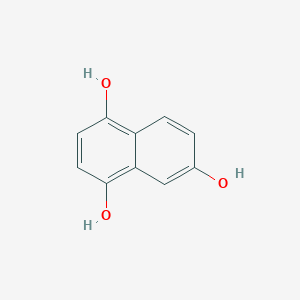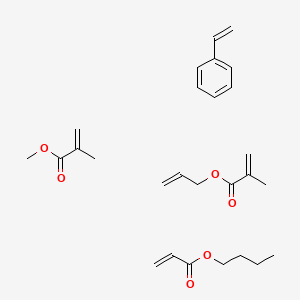
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl prop-2-enoate, methyl 2-methylprop-2-enoate, prop-2-enyl 2-methylprop-2-enoate, and styrene are organic compounds commonly used in various industrial applications. These compounds are known for their roles in the production of polymers, resins, and other chemical products. They possess unique chemical properties that make them valuable in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound is typically synthesized through the esterification of acrylic acid and n-butanol.
Methyl 2-methylprop-2-enoate: This compound can be prepared by the esterification of methacrylic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester.
Prop-2-enyl 2-methylprop-2-enoate: This compound is synthesized through the esterification of methacrylic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst and involves similar steps as the other esterification processes.
Styrene: Styrene is produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, to produce styrene and hydrogen gas.
Industrial Production Methods
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes using continuous reactors and efficient separation techniques to ensure high purity and yield.
Methyl 2-methylprop-2-enoate: Industrial production is similar to laboratory synthesis but on a larger scale, with optimized reaction conditions and purification methods.
Prop-2-enyl 2-methylprop-2-enoate: Industrial production follows the same principles as laboratory synthesis, with a focus on maximizing yield and purity.
Styrene: Industrial production of styrene involves the use of large-scale dehydrogenation reactors and advanced separation techniques to obtain high-purity styrene.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or other reduced forms.
Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or other oxidized derivatives.
Reduction: The major products are usually alcohols or other reduced forms.
Substitution: The major products depend on the specific substitution reaction and the reagents used.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as monomers in polymerization reactions to produce various polymers and resins.
Biology: They are used in the synthesis of biomaterials and as intermediates in the production of pharmaceuticals.
Medicine: They are used in the development of drug delivery systems and as components in medical devices.
Industry: They are used in the production of coatings, adhesives, plastics, and other industrial products.
Mécanisme D'action
The mechanism of action of these compounds depends on their specific chemical properties and the reactions they undergo. For example:
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming polymers through free radical or ionic polymerization mechanisms.
Methyl 2-methylprop-2-enoate: Similar to butyl prop-2-enoate, it acts as a monomer in polymerization reactions.
Prop-2-enyl 2-methylprop-2-enoate: Also acts as a monomer in polymerization reactions.
Styrene: Undergoes polymerization to form polystyrene, a widely used plastic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl prop-2-enoate: Similar to butyl prop-2-enoate but with an ethyl group instead of a butyl group.
Ethyl 2-methylprop-2-enoate: Similar to methyl 2-methylprop-2-enoate but with an ethyl group instead of a methyl group.
Prop-2-enyl prop-2-enoate: Similar to prop-2-enyl 2-methylprop-2-enoate but without the methyl group.
Vinyl acetate: Similar to styrene but with an acetate group instead of a phenyl group.
Uniqueness
Butyl prop-2-enoate: Unique due to its longer alkyl chain, which affects its reactivity and properties.
Methyl 2-methylprop-2-enoate: Unique due to its methyl group, which influences its reactivity and polymerization behavior.
Prop-2-enyl 2-methylprop-2-enoate: Unique due to its allyl group, which affects its reactivity and polymerization behavior.
Styrene: Unique due to its aromatic ring, which provides distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
51252-07-4 |
|---|---|
Formule moléculaire |
C27H38O6 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H10O2.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-4-5-9-7(8)6(2)3;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;4H,1-2,5H2,3H3;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
Clé InChI |
DOJLMPGHBACAEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C.C=CC1=CC=CC=C1 |
Numéros CAS associés |
51252-07-4 110254-02-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


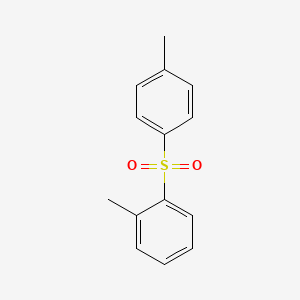
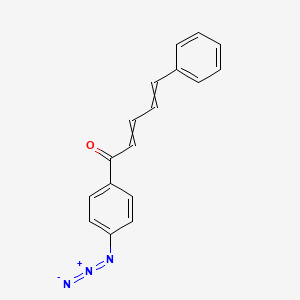
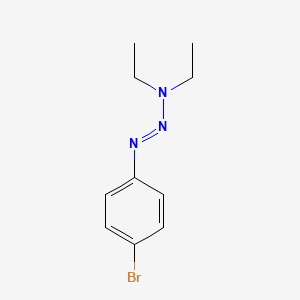
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
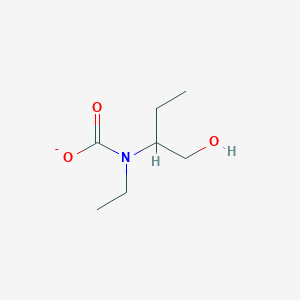
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
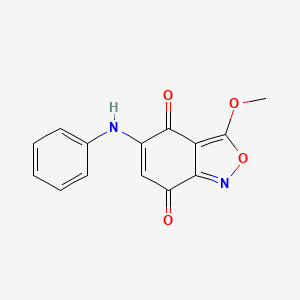
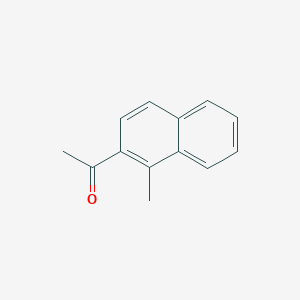
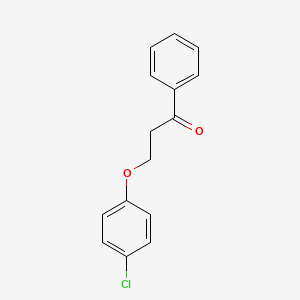
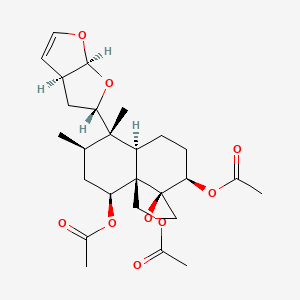
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
